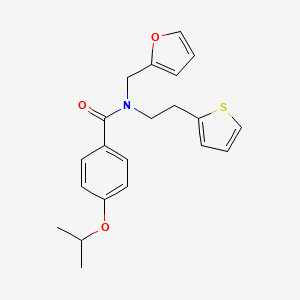

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

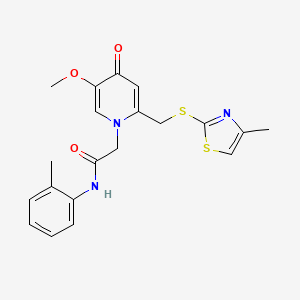

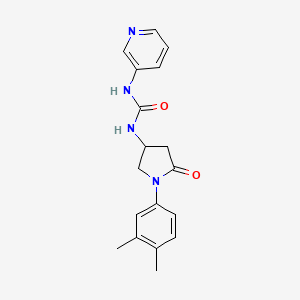

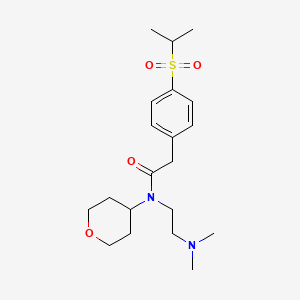

The compound seems to be a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxyamide derivatives are important classes of heterocyclic organic compounds. The presence of the carboxamide scaffold in the compounds caused their wide range of biological and medicinal activities .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Chemical Reactions Analysis

These compounds were subjected to three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibiting activities .Physical and Chemical Properties Analysis

The physical properties of a similar compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, were reported as a pale white solid with a yield of 45% and a melting point of 72–74°C .Wissenschaftliche Forschungsanwendungen

Solar Energy Conversion Efficiency

Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and applied in dye-sensitized solar cells. A study found that a derivative with furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency. This implies potential applications of furan derivatives in improving the efficiency of solar cells (Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Furan derivatives have been used in the synthesis of complex heterocyclic compounds like dihydrothieno(and furo)pyrimidines. These syntheses contribute to the development of new molecules with potential applications in various fields of chemistry and pharmacology (Maruoka et al., 2001).

Electrophilic Substitution Reactions

The synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, has been studied. This compound underwent various electrophilic substitution reactions, indicating its versatility in chemical reactions and potential for further applications in organic synthesis (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

A study on the antiplasmodial activities of N-acylated furazan-3-amine, which is structurally related to furan derivatives, showed promising activity against Plasmodium falciparum strains. This suggests potential applications in developing antimalarial drugs (Hermann et al., 2021).

Development of Electrochromic Conducting Polymers

Furan derivatives have been involved in the synthesis of electrochromic conducting polymers, which exhibit low redox switching potentials and stability in the conducting state. Such materials are valuable in the development of smart windows and display technologies (Sotzing et al., 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-16(2)25-18-9-7-17(8-10-18)21(23)22(15-19-5-3-13-24-19)12-11-20-6-4-14-26-20/h3-10,13-14,16H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRBSBSTRFMLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B2643261.png)

![1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2643262.png)

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide](/img/structure/B2643267.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2643269.png)

amino]-5-cyano-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2643271.png)

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2643275.png)

![2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2643276.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)